HBV Polymerase vs. Host DNA Polymerase δ: 6-Fold Preferential Inhibition by CdG-TP
In side-by-side kinetic analyses using purified hepatitis B virus (HBV) polymerase and host DNA polymerase δ, carbocyclic 2′-deoxyguanosine 5′-triphosphate (CdG-TP) acted as a competitive inhibitor with respect to dGTP for both enzymes, but exhibited a Ki approximately 6-fold lower for the viral polymerase [1]. This quantitative selectivity was measured under identical assay conditions, providing a direct head-to-head comparison that is not available for most other guanosine nucleotide analogs in the same experimental system [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for dGTP incorporation, comparing HBV polymerase vs. human DNA polymerase δ |
|---|---|
| Target Compound Data | CdG-TP Ki ≈ 6-fold lower when using HBV polymerase than when using DNA polymerase δ (exact Ki values reported in the original publication; both polymerases exhibited similar Km values for dGTP) |
| Comparator Or Baseline | Human DNA polymerase δ (host enzyme): Ki for CdG-TP is approximately 6-fold higher than the Ki obtained with HBV polymerase |
| Quantified Difference | ~6-fold preferential inhibition of HBV polymerase over host DNA polymerase δ |
| Conditions | Cell-free kinetic assay using purified HBV polymerase and purified human DNA polymerase δ; measured in the HBV-producing cell line 2.2.15 context [1] |
Why This Matters
This 6-fold selectivity window enables researchers to study HBV polymerase inhibition at CdG-TP concentrations that spare host replicative polymerases, a critical parameter for evaluating antiviral mechanism-of-action without confounding host toxicity in cell-based assays.
- [1] Price PM, Banerjee R, Acs G. The mechanism of inhibition of hepatitis B virus replication by the carbocyclic analog of 2′-deoxyguanosine. Hepatology. 1992 Jul;16(1):17-23. doi: 10.1002/hep.1840160103. PMID: 1319957. View Source
